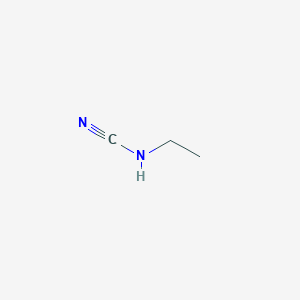
cyano(ethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyano(ethyl)amine is a useful research compound. Its molecular formula is C3H6N2 and its molecular weight is 70.095. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1-Methylcyclopropene (1-MCP) Research Applications :
- 1-MCP, a compound structurally related to N-ethylcyanamide, is extensively researched for its role as a plant growth regulator and its ability to inhibit ethylene action in plants. This compound is effective in a range of fruits, vegetables, and floriculture crops, with its effectiveness influenced by factors such as concentration, temperature, cultivar, and developmental stage. Its varied effects include changes in respiration, ethylene production, color, and disease resistance in plants (Blankenship & Dole, 2003).
- Further studies on 1-MCP highlight its impact on fruits and vegetables, both as a research tool to understand ethylene's role in ripening and senescence, and as a commercial technology to enhance product quality. The commercialization of 1-MCP has been particularly significant in the apple industry (Watkins, 2006).
Chemistry Education Applications :
- In the context of chemistry education, research studies play a critical role. For example, the use of "Ethyl bromide" as a teaching case encourages students to engage in pre-class research, class discussions, and group analysis. This approach highlights the importance of research studies in enhancing the understanding of chemical compounds (Li-rong, 2010).
Inhibition of Steel Corrosion :
- The compound 1-ethyl-3-methylimidazolium dicyanamide (EMID), which contains a cyanamide group similar to N-ethylcyanamide, was studied for its efficiency in inhibiting mild steel corrosion. This research indicates the potential of related cyanamide compounds in corrosion protection (Tüken et al., 2012).
Aldehyde Dehydrogenase Inhibition :
- Studies on N1-alkyl-substituted derivatives of chlorpropamide, including the N1-ethyl derivative, have shown their ability to inhibit aldehyde dehydrogenase (AlDH). This research suggests the potential biomedical applications of N-ethyl substituted compounds (Nagasawa et al., 1989).
Dielectric Response Study in Ionic Liquids :
- The study of N-methyl-N-ethylpyrrolidinium dicyanamide, another compound with a structural similarity to N-ethylcyanamide, provided insights into its dielectric response. This research contributes to understanding the behavior of such compounds in ionic liquids and their applications in various fields (Schroedle et al., 2007).
Interactions with Plant Ethylene Receptors :
- Compounds like 1-Methylcyclopropene (1-MCP) that interact with ethylene receptors in plants are used to protect plants from ethylene and extend the life of plant materials. This research area explores compounds that can induce or prevent ethylene responses, demonstrating the significance of ethylene in plant biology (Sisler & Serek, 2003).
Análisis Bioquímico
Biochemical Properties
Cyano(ethyl)amine can participate in various biochemical reactions due to its unique structure . It can interact with enzymes, proteins, and other biomolecules, potentially influencing their function
Cellular Effects
It is hypothesized that it could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism . These effects need to be confirmed through further experimental studies.
Molecular Mechanism
It is speculated that it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propiedades
IUPAC Name |
ethylcyanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2/c1-2-5-3-4/h5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOGZZTFIGKYTSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
70.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{8-cyclopentyl-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetamide](/img/structure/B2784190.png)
![8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromen]-7'-yl acetate](/img/structure/B2784192.png)
![6,6'-Dibromo-1,1'-bis(2-ethylhexyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B2784194.png)
![N-(1-cyanocyclohexyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide](/img/structure/B2784195.png)
![2-methoxy-5-methyl-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2784197.png)



![N-(2,4-dimethylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2784204.png)

![N,N-Dimethyl-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-sulfonamide](/img/structure/B2784207.png)

![N-[Cyano(oxolan-3-YL)methyl]-4-(2-methoxyphenyl)-3-methylbutanamide](/img/structure/B2784209.png)
